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molecular formula C13H18O B8802337 Benzenepropanal, 3-(1,1-dimethylethyl)-

Benzenepropanal, 3-(1,1-dimethylethyl)-

Cat. No. B8802337
M. Wt: 190.28 g/mol
InChI Key: APFNXQQLJSEQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08709994B2

Procedure details

Acetylacetonatodicarbonylrhodium (I) (41 mg, 0.1 mol %) of 1-tert-butyl-3-vinylbenzene (29 g, 0.16 mol) and a solution of triphenylphosphite (261 mg, 0.99 mmol) in 88 g of toluene were added to a 250 mL autoclave vessel. The vigorously stirred reaction mixture heated for 6 h under a pressure of syn gas (mixture of hydrogen and carbon monoxide in a ratio 1:1-1 Bar), at 80° C. The crude reaction mixture was concentrated in vacuo and chromatographed on a silica gel column with 3% MTBE in hexane as elution agent to give 3-(3-tert-butylphenyl)propanal (24.5 g, gc purity>82%; yield=63%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
261 mg
Type
reactant
Reaction Step Two
Quantity
88 g
Type
solvent
Reaction Step Two
Quantity
41 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]=[CH2:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:13]1([O:19]P(OC2C=CC=CC=2)OC2C=CC=CC=2)C=CC=CC=1.[H][H].[C]=O>C1(C)C=CC=CC=1.C/C(/O)=C/C(C)=O.[C-]#[O+].[C-]#[O+].[Rh]>[C:1]([C:5]1[CH:6]=[C:7]([CH2:11][CH2:12][CH:13]=[O:19])[CH:8]=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:5.6.7.8,^3:36|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC=C1)C=C
Name
Quantity
261 mg
Type
reactant
Smiles
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
88 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
41 mg
Type
catalyst
Smiles
C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vigorously stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated for 6 h under a pressure of syn gas (
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column with 3% MTBE in hexane as elution agent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=CC1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 13005.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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